2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde oxime is a chemical compound with the molecular formula C8H6Br2O3 It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy groups, as well as an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde oxime typically involves the bromination of 4-hydroxy-5-methoxybenzaldehyde followed by the formation of the oxime derivative. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions. The oxime formation is achieved by reacting the resulting dibromo compound with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. The bromine atoms and hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-4-hydroxybenzaldehyde
- 2,3-Dibromo-5-methoxybenzaldehyde
- 4-Hydroxy-5-methoxybenzaldehyde oxime
Uniqueness
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde oxime is unique due to the combination of bromine, hydroxyl, methoxy, and oxime functional groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7Br2NO3 |
---|---|
Molecular Weight |
324.95 g/mol |
IUPAC Name |
2,3-dibromo-4-[(E)-hydroxyiminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C8H7Br2NO3/c1-14-5-2-4(3-11-13)6(9)7(10)8(5)12/h2-3,12-13H,1H3/b11-3+ |
InChI Key |
NKDRSPBSYKDMKZ-QDEBKDIKSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=N/O)Br)Br)O |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=NO)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.